1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
Overview
Description
1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound that features a benzofuran ring fused with an indole structure
Scientific Research Applications
1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of 7-methoxy-1-benzofuran-2-carbonyl chloride. This intermediate can be synthesized through the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with thionyl chloride. The resulting acyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine to yield the final product.
Chemical Reactions Analysis
1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole can be compared with similar compounds such as:
1-(7-Methoxy-1-benzofuran-2-carbonyl)-1H-indole: This compound lacks the dihydro component, which may affect its reactivity and biological activity.
1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-pyrrole: The replacement of the indole ring with a pyrrole ring can lead to different chemical and biological properties.
1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-quinoline: The quinoline ring system introduces additional aromaticity, potentially altering the compound’s stability and reactivity.
Each of these compounds has unique features that distinguish them from this compound, highlighting the importance of structural variations in determining chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(7-methoxy-1-benzofuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-15-8-4-6-13-11-16(22-17(13)15)18(20)19-10-9-12-5-2-3-7-14(12)19/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGLTJHJINZZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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